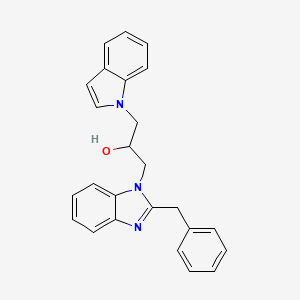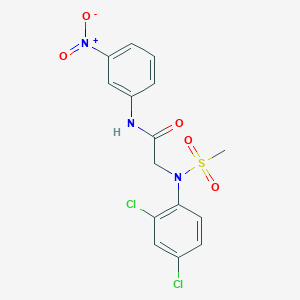
1-(2-Benzyl-1H-1,3-benzodiazol-1-YL)-3-(1H-indol-1-YL)propan-2-OL
Vue d'ensemble
Description
1-(2-Benzyl-1H-1,3-benzodiazol-1-YL)-3-(1H-indol-1-YL)propan-2-OL is a complex organic compound that features both benzimidazole and indole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzyl-1H-1,3-benzodiazol-1-YL)-3-(1H-indol-1-YL)propan-2-OL typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole Core: Starting from o-phenylenediamine and benzaldehyde under acidic conditions to form the benzimidazole ring.
Benzylation: Introduction of the benzyl group to the benzimidazole nitrogen.
Indole Attachment: Coupling of the indole moiety to the benzimidazole derivative via a suitable linker, such as a propanol chain.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Benzyl-1H-1,3-benzodiazol-1-YL)-3-(1H-indol-1-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzimidazole or indole rings.
Reduction: Reduction reactions might target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of dyes, polymers, and other materials.
Mécanisme D'action
The mechanism of action of 1-(2-Benzyl-1H-1,3-benzodiazol-1-YL)-3-(1H-indol-1-YL)propan-2-OL would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes.
Receptor Modulation: Interacting with cell surface or nuclear receptors.
Pathway Interference: Affecting signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-benzyl-1H-benzimidazol-1-yl)-2-propanol: Lacks the indole moiety.
1-(1H-indol-1-yl)-3-(1H-benzimidazol-1-yl)-2-propanol: Different substitution pattern.
Uniqueness
1-(2-Benzyl-1H-1,3-benzodiazol-1-YL)-3-(1H-indol-1-YL)propan-2-OL is unique due to the presence of both benzimidazole and indole rings, which can confer distinct biological activities and chemical reactivity.
Propriétés
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-indol-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c29-21(17-27-15-14-20-10-4-6-12-23(20)27)18-28-24-13-7-5-11-22(24)26-25(28)16-19-8-2-1-3-9-19/h1-15,21,29H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTULNVHCDCVZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(CN4C=CC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-ETHYL-2-[4-({[1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B4171339.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4171348.png)
![2-[(4-methylphenyl)sulfonylamino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate](/img/structure/B4171353.png)
![1-(2-fluorophenyl)-6,7-dimethyl-2-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4171360.png)
![ETHYL 4-{4-FLUORO-2-NITRO-5-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]PHENYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B4171376.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4171386.png)
![methyl 4-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4171393.png)
![1-(4-Fluorophenyl)-3-[3-(4-naphthalen-1-ylpiperazin-1-yl)propyl]urea](/img/structure/B4171398.png)

![2-({2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE](/img/structure/B4171414.png)
![methyl 3-acetyl-8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B4171416.png)
amino]-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4171417.png)
![N-[2-(3-ethoxyphenoxy)ethyl]-2-isopropoxy-N-methylpropanamide](/img/structure/B4171418.png)
![N-(4-chloro-3-fluorophenyl)-2-[(4-ethylphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4171423.png)
